5-Methoxytryptophol-benzene-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxytryptophol-benzene-d4 is a deuterium-labeled derivative of 5-Methoxytryptophol-benzene. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule can significantly alter its metabolic and pharmacokinetic properties, making it a valuable tool for studying drug behavior in biological systems .
Vorbereitungsmethoden
The synthesis of 5-Methoxytryptophol-benzene-d4 involves the incorporation of deuterium into 5-Methoxytryptophol-benzene. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .
Analyse Chemischer Reaktionen
5-Methoxytryptophol-benzene-d4 undergoes various chemical reactions typical of indole derivatives. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methoxytryptophol-benzene-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: It serves as a tracer to quantify drug metabolism and understand metabolic pathways.
Biological Studies: The compound is used in studies related to the biological activity of indole derivatives, including their effects on various physiological processes.
Industrial Applications: It is used in the development of new pharmaceuticals and in the study of drug interactions
Wirkmechanismus
The mechanism of action of 5-Methoxytryptophol-benzene-d4 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The specific molecular targets and pathways involved depend on the context of its use in research .
Vergleich Mit ähnlichen Verbindungen
5-Methoxytryptophol-benzene-d4 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
5-Methoxytryptophol: The non-deuterated version of the compound.
5-Methoxytryptamine: Another indole derivative with similar biological activity.
5-Methoxyindole: A related compound with similar chemical properties.
The uniqueness of this compound lies in its altered pharmacokinetic and metabolic properties due to deuterium incorporation .
Eigenschaften
Molekularformel |
C17H17NO2 |
---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2/i8D2,9D2 |
InChI-Schlüssel |
SQAUQUOZCKVQND-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.